4-Chloro-2-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-methylpyrimidine-5-carboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-methylpyrimidine-5-carboxylic acid and 4-thio-2-methylpyrimidine-5-carboxylic acid.
Oxidation Reactions: Products include 4-chloro-2-formylpyrimidine-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-2-methylpyrimidine-5-methanol.
Scientific Research Applications
4-Chloro-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid
- 2-Methylpyrimidine-5-carboxylic acid
- 4-Chloro-5-methylpyrimidine-2-carboxylic acid
Uniqueness
4-Chloro-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 5-position makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWNHCFAFXDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627511 |
Source
|
Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-81-9 |
Source
|
Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.